Cas no 119637-72-8 (a-D-Glucofuranose,6-chloro-1,2-O-cyclohexylidene-6-deoxy-)
119637-72-8 structure
Product Name:a-D-Glucofuranose,6-chloro-1,2-O-cyclohexylidene-6-deoxy-
CAS-nummer:119637-72-8
MF:C12H19ClO5
MW:278.729263544083
CID:174789
PubChem ID:171651
Update Time:2025-04-19
a-D-Glucofuranose,6-chloro-1,2-O-cyclohexylidene-6-deoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- a-D-Glucofuranose,6-chloro-1,2-O-cyclohexylidene-6-deoxy-
- cyclohexylidene-6-chloro-deoxyglucofuranose
- 6-chloro-1,2-O-cyclohexane-1,1-diyl-6-deoxy-alpha-D-glucofuranose
- alpha-D-Glucofuranose, 6-chloro-1,2-O-cyclohexylidene-6-deoxy-
- CCDXG
- (3aR,5S,6S,6aR)-5-[(1S)-2-chloro-1-hydroxyethyl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- 119637-72-8
- DTXSID80923061
- 6-Chloro-1,2-O-cyclohexane-1,1-diyl-6-deoxyhexofuranose
-
- Inchi: 1S/C12H19ClO5/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,14-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1
- InChI-sleutel: OWNSLMAOSXCDAQ-RCZSTQMZSA-N
- LACHT: ClC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC1(CCCCC1)O2)O)O
Berekende eigenschappen
- Exacte massa: 278.09217
- Monoisotopische massa: 278.0921014g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 68.2Ų
Experimentele eigenschappen
- PSA: 68.15
a-D-Glucofuranose,6-chloro-1,2-O-cyclohexylidene-6-deoxy- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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